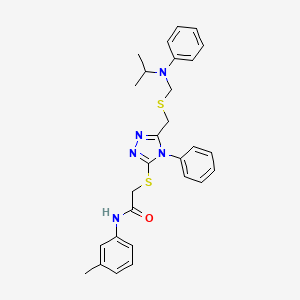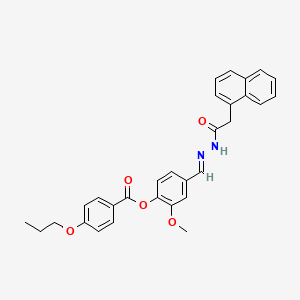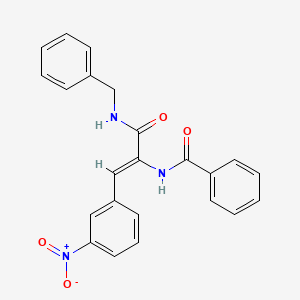![molecular formula C28H35N3O6 B12032225 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032225.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₂₈H₃₅N₃O₆ , is a fascinating molecule that combines several functional groups. Let’s break it down:
1-[2-(diethylamino)ethyl]: This part contains a diethylamino group attached to an ethyl chain.
3-hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.
4-(4-isobutoxy-2-methylbenzoyl): Describes a benzoyl group (C₆H₅CO-) substituted at position 4 with an isobutoxy (isobutyl ether) group.
5-(3-nitrophenyl): Refers to a nitro group (NO₂) attached at position 5 on a phenyl ring.
1,5-dihydro-2H-pyrrol-2-one: The core structure is a dihydro-2H-pyrrol-2-one ring.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For instance:
- The resulting intermediate undergoes a Claisen condensation with 4-isobutoxy-2-methylbenzoyl chloride to form the benzoyl-substituted pyrrolone ring.
- Nitration of the phenyl ring at position 5 introduces the 3-nitrophenyl group.
Diethylamine: reacts with to form the diethylaminoethyl moiety.
Industrial Production:: Industrial-scale production typically involves optimization of these synthetic steps, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group at position 3 can undergo oxidation to form a ketone.
Reduction: Reduction of the nitro group yields an amino group.
Substitution: The benzoyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin and hydrochloric acid (Sn/HCl).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzoyl group.
- Oxidation: 3-keto derivative.
- Reduction: 3-amino derivative.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C28H35N3O6 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35N3O6/c1-6-29(7-2)13-14-30-25(20-9-8-10-21(16-20)31(35)36)24(27(33)28(30)34)26(32)23-12-11-22(15-19(23)5)37-17-18(3)4/h8-12,15-16,18,25,32H,6-7,13-14,17H2,1-5H3/b26-24+ |
InChI Key |
NDBOJYVDVKODDQ-SHHOIMCASA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12032144.png)
![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12032151.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12032152.png)

![3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032169.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12032187.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12032193.png)

![6-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B12032204.png)


![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032211.png)


